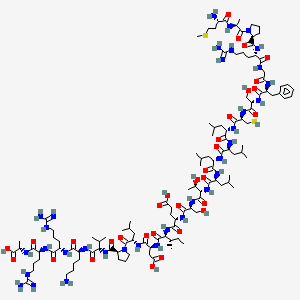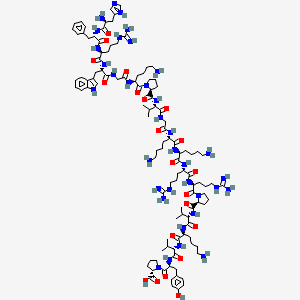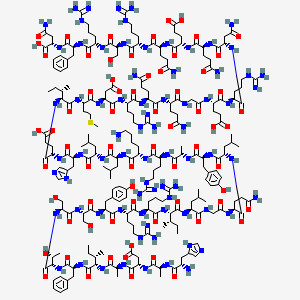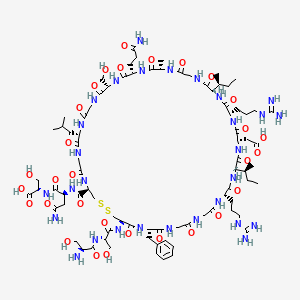
(2,3,4,6-Tetrafluorophenyl)methanol
Overview
Description
(2,3,4,6-Tetrafluorophenyl)methanol is a fluorinated organic compound with the chemical formula C7H4F4O. It is a colorless liquid with a molecular weight of 186.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-Tetrafluorophenyl)methanol typically involves the fluorination of phenylmethanol derivatives. One common method includes the reaction of phenylmethanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (2,3,4,6-Tetrafluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2,3,4,6-Tetrafluorophenyl)formaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield (2,3,4,6-Tetrafluorophenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, amines
Major Products Formed:
Oxidation: (2,3,4,6-Tetrafluorophenyl)formaldehyde
Reduction: (2,3,4,6-Tetrafluorophenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,4,6-Tetrafluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and polymers with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2,3,4,6-Tetrafluorophenyl)methanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
- (2,3,5,6-Tetrafluorophenyl)methanol
- Pentafluorophenol
- 2,3,4,5-Tetrafluorophenol
Comparison: (2,3,4,6-Tetrafluorophenyl)methanol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to (2,3,5,6-Tetrafluorophenyl)methanol, it exhibits different reactivity and stability profiles, making it suitable for specific applications . Pentafluorophenol and 2,3,4,5-Tetrafluorophenol, while similar, have different substitution patterns, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
(2,3,4,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQTYVTBJQPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590728 | |
| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-70-0 | |
| Record name | 2,3,4,6-Tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1591696.png)










